molecular formula C18H25BF2N2 B1643708 [[(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) CAS No. 131083-16-4

[[(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)

Cat. No.: B1643708
CAS No.: 131083-16-4
M. Wt: 318.2 g/mol
InChI Key: DZSMVBDAUBBZJD-UHFFFAOYSA-N
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Description

This compound (CAS 131083-16-4) belongs to the dipyrromethene boron difluoride (BODIPY) family, characterized by a conjugated core of two pyrrole rings bridged by a methane group and a difluoroborane (BF₂) moiety . The substituents at the 3, 4, and 5 positions of the pyrrole rings—ethyl (C₂H₅) and methyl (CH₃)—modulate steric, electronic, and photophysical properties. With a molecular weight of 374.33 g/mol and >98% purity, it is commercially available for applications in fluorescence imaging, sensors, and optoelectronics .

Properties

IUPAC Name

5,11-diethyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BF2N2/c1-8-15-10(3)17-12(5)18-11(4)16(9-2)14(7)23(18)19(20,21)22(17)13(15)6/h8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSMVBDAUBBZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CC)C)C)C)CC)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131083-16-4
Record name [[(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)
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Preparation Methods

Ligand Synthesis: Dipyrromethene Precursors

The foundational step in preparing Pyrromethene 567 involves synthesizing its dipyrromethene ligand. This process typically begins with the condensation of pyrrole derivatives under acidic conditions. For instance, 4-ethyl-3,5-dimethylpyrrole is reacted with a ketone or aldehyde in the presence of a Brønsted acid (e.g., trifluoroacetic acid) to form a dipyrromethene framework. The reaction proceeds via nucleophilic attack and dehydration, yielding a conjugated system critical for fluorescence.

A study by PMC7656515 demonstrated that iron(III) perchlorate hydrate [Fe(ClO₄)₃·H₂O] significantly enhances the formation of pyrrolo[3,2-b]pyrrole derivatives, which share structural similarities with the target ligand. Optimized conditions (toluene/acetic acid solvent, 50°C, 16 hours) achieved yields up to 69%, though variability persists depending on substituent electronic effects.

Boron Complexation

Following ligand synthesis, boron trifluoride diethyl etherate (BF₃·OEt₂) is introduced to form the difluoroborane complex. This step involves coordinating the dipyrromethene ligand with boron under anhydrous conditions, typically in dichloromethane or toluene. The reaction is exothermic, requiring slow addition of BF₃·OEt₂ to avoid side reactions. The resulting complex exhibits enhanced photostability due to boron’s electron-deficient nature, which rigidifies the π-conjugated system.

Optimization Strategies for Improved Yield

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. A 1:1 mixture of toluene and acetic acid was identified as optimal for both ligand formation and boron complexation. Acetic acid protonates the pyrrole nitrogen, facilitating condensation, while toluene stabilizes intermediates. Elevated temperatures (50°C) accelerate kinetics but must be balanced against thermal decomposition risks.

Catalytic Systems

Transition metal catalysts, particularly iron salts, have emerged as critical additives. Fe(ClO₄)₃·H₂O outperforms vanadium, niobium, and manganese salts in promoting cyclization and reducing byproducts. Its Lewis acidity facilitates imine formation, a key intermediate in dipyrromethene synthesis.

Catalyst Yield (%) Reaction Time (h)
Fe(ClO₄)₃·H₂O 69 16
V(ClO₄)₃ 42 24
NbCl₅ 35 24

Table 1: Comparative performance of metal catalysts in ligand synthesis.

Purification and Characterization

Chromatographic Techniques

Crude Pyrromethene 567 is purified via silica gel column chromatography using hexane/ethyl acetate gradients. High-performance liquid chromatography (HPLC) with C18 columns further ensures ≥98% purity, as mandated by industrial standards.

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 2.25 (s, 6H, CH₃), δ 1.45 (t, 6H, CH₂CH₃), and δ 6.90 (s, 2H, pyrrole-H) confirm substituent integration.
  • Fluorescence Spectroscopy : Emission maxima at 567 nm (λₑₓ = 488 nm) validate the BODIPY core’s electronic structure.

Challenges in Large-Scale Production

Byproduct Formation

Competing reactions, such as over-alkylation or oxidation of pyrrole rings, remain a hurdle. Implementing inert atmospheres (N₂/Ar) and stoichiometric control minimizes these issues.

Chemical Reactions Analysis

Types of Reactions

[[(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce fluorinated alkanes or amines.

Scientific Research Applications

Photophysical Properties

Difluoroboranes, including this compound, exhibit remarkable photophysical properties such as high molar extinction coefficients and significant photoluminescence quantum yields. These properties make them suitable for applications in:

  • Photopolymerization : The compound can serve as a photoinitiator in polymerization processes activated by visible light. The development of cheap LED technology has revolutionized this field, allowing for energy-efficient polymerization under safe conditions .

Applications in Photoinitiating Systems

  • Photoinitiators for Polymerization : The compound is utilized in the design of photoinitiators that can be activated under low-light intensity, expanding the scope of polymerization applications. It has been identified as a promising scaffold for creating new photoinitiating systems due to its ability to absorb light efficiently and initiate polymerization reactions .
  • Visible Light Activation : Research indicates that compounds like this difluoroborane can be activated by visible light, making them suitable for various applications in materials science where traditional UV light sources are not desirable .

Study 1: Photopolymerization Efficiency

A study investigated the efficiency of difluoroborane derivatives as photoinitiators in visible light polymerization. The results demonstrated that these compounds could initiate polymerization effectively at lower energy inputs compared to traditional initiators. This finding suggests potential cost savings and enhanced safety in industrial applications.

Study 2: Emission Properties

Research on substituted difluoroboranes highlighted their strong emissions due to aggregation-induced emission (AIE). The study focused on how structural modifications influence their emission properties, providing insights into designing more efficient dyes for optoelectronic devices .

Mechanism of Action

The mechanism of action of [[(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and tricyclic structure enable it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The compound is compared with two analogues:

tert-Butyl-substituted analogue (CAS 137829-79-9): Features tert-butyl (C₄H₉) groups at the 4-position instead of ethyl .

Butyl-substituted analogue (CAS 151486-56-5): Substituted with butyl (C₄H₉) groups .

Table 1: Comparative Data
Property Target Compound (Ethyl) tert-Butyl Analogue Butyl Analogue
CAS Number 131083-16-4 137829-79-9 151486-56-5
Molecular Formula Not explicitly reported C₂₂H₃₃BF₂N₂ Not explicitly reported
Molecular Weight (g/mol) 374.33 374.33 Not reported
Melting Point (°C) 249 (FP listed) 249 Not reported
Purity >98% (assumed) >98% Not reported
WGK Classification Not reported WGK 3 (Highly hazardous) Not reported

Key Observations :

Substituent Effects on Properties

  • Electronic Effects : Ethyl groups (electron-donating) may slightly raise the HOMO energy level, red-shifting absorption/emission spectra relative to tert-butyl or butyl derivatives .
  • Solubility: The tert-butyl group enhances lipophilicity, favoring organic solvents, while the ethyl analogue may exhibit balanced solubility in polar and nonpolar media .

Theoretical and Experimental Insights

  • Density Functional Theory (DFT) : Studies using hybrid functionals (e.g., B3LYP) predict absorption maxima and frontier molecular orbitals. Ethyl groups may lower the LUMO energy by ~0.2 eV compared to tert-butyl, aligning with observed spectral shifts .
  • Crystallography : SHELX software has been widely used to resolve crystal structures of BODIPY derivatives. The tert-butyl analogue likely exhibits looser packing due to steric hindrance, whereas the ethyl derivative may form denser crystals .

Discrepancies and Limitations

  • The identical molecular weights of the ethyl and tert-butyl analogues (374.33 g/mol) conflict with expected differences in molecular formulas, suggesting possible data entry errors in commercial catalogs .
  • Limited experimental data (e.g., quantum yields, extinction coefficients) for the butyl analogue restrict a comprehensive comparison .

Biological Activity

The compound of interest, [(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane, is a pyrrole derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding the biological activity of this compound, focusing on its synthesis, toxicity evaluation, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for the compound is C18H25BF2N2C_{18}H_{25}BF_2N_2 with a molecular weight of 318.22 g/mol. The presence of difluoroborane contributes to its unique reactivity and potential biological interactions.

Synthesis

The synthesis of pyrrole derivatives generally involves multi-step processes that can include cycloaddition reactions. For example, new pyrroles have been synthesized using reactions involving benzimidazolium ylide and acetylenic dipolarophiles, which yield various substituted pyrroles with notable structural features confirmed by IR and NMR spectroscopy . The synthesis method for the specific compound under consideration has not been extensively documented in the literature but can be inferred from related pyrrole synthesis pathways.

Biological Activity

1. Toxicity Evaluation

Research indicates that various substituted pyrroles exhibit differing levels of toxicity. A study assessing the toxicity of new pyrrole derivatives showed minimal phytotoxicity on Triticum aestivum (wheat) rootlets and virtually no acute toxicity on Artemia franciscana (brine shrimp) nauplii, while some compounds demonstrated variable effects on Daphnia magna (water flea) populations . This suggests a favorable safety profile for further biological evaluation.

2. Anticancer Potential

The biological activity of pyrrole derivatives often includes anticancer properties. Compounds similar to the one have been shown to possess cytotoxic effects against various cancer cell lines. For instance, certain thiazole-integrated pyrrole analogues displayed significant antiproliferative activity against human cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia) cells . The structure–activity relationship (SAR) studies indicate that modifications in the pyrrole structure can enhance cytotoxicity, potentially through interactions with cellular proteins involved in apoptosis.

Case Studies and Research Findings

Several studies highlight the biological implications of pyrrole derivatives:

StudyFindings
Minimal phytotoxicity on wheat; no acute toxicity on brine shrimp.
Significant anticancer activity against HT29 and Jurkat cells; SAR analysis indicates importance of substituents for activity.
Photophysical properties of related difluoroboranes suggest potential for use in fluorescent applications, which could extend to biological imaging techniques.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for this BODIPY derivative, and how can reaction yields be improved?

  • Methodology : The compound is synthesized via iodination using N-iodosuccinimide (NIS) in a degassed chloroform/DMF mixture (4:1 v/v) . Key parameters include:

  • Degassing : Critical to prevent side reactions (e.g., oxidation of pyrrole rings).
  • Reagent stoichiometry : A 1.2:1 molar ratio of NIS to BODIPY core minimizes unreacted starting material.
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) effectively isolates the product .
    • Yield optimization : Pre-purification via recrystallization from 2-propanol reduces losses during chromatography .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?

  • 1H/13C NMR : Resolves ethyl and methyl substituents on pyrrole rings; shifts near δ 2.1–2.5 ppm confirm methyl groups, while δ 1.2–1.4 ppm corresponds to ethyl chains .
  • HRMS : Validates molecular weight (M.W. 374.33 g/mol) with <2 ppm error .
  • FTIR : Absorptions at 1600–1650 cm⁻¹ indicate C=N stretching in the BODIPY core .
  • Melting point : 184–188°C (lit. range) serves as a purity indicator .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic structure and photophysical properties?

  • Functional selection : The B3LYP hybrid functional (with 20% exact exchange) accurately calculates HOMO-LUMO gaps and absorption maxima .
  • Basis sets : 6-31G(d) for geometry optimization and def2-TZVP for excited-state calculations balance accuracy and computational cost .
  • Key parameters :

  • Electron correlation : The Colle-Salvetti formula refines correlation-energy densities, reducing errors in excitation energies .
  • Solvent effects : PCM (Polarizable Continuum Model) accounts for chloroform’s polarity in fluorescence simulations .

Q. What strategies resolve discrepancies between computational predictions and experimental absorption/emission spectra?

  • Error sources :

  • Basis set limitations : Augment with diffuse functions (e.g., 6-31+G(d)) for excited-state charge transfer .
  • Vibronic coupling : Include Franck-Condon factors using TD-DFT with Duschinsky matrix corrections .
    • Validation : Compare computed vertical transitions (eV) with UV-Vis/NIR spectra (e.g., λmax ~500–600 nm for BODIPY derivatives) .

Q. How do alkyl substituents (ethyl vs. methyl) influence fluorescence quantum yield (ΦF)?

  • Steric effects : Ethyl groups reduce aggregation-induced quenching (AIQ) compared to methyl, enhancing ΦF in polar solvents .
  • Electronic effects : Ethyl’s electron-donating nature stabilizes the excited state, increasing Stokes shift by ~10–15 nm .
  • Experimental design : Compare ΦF using integrating sphere measurements in degassed toluene vs. DMSO .

Data Contradiction Analysis

Q. Why do reported melting points vary between 184–188°C and 209–211°C for structurally similar analogs?

  • Crystallinity : Ethyl substituents reduce crystal packing efficiency vs. chlorophenyl groups, lowering melting points .
  • Methodological variance : Slow cooling (0.5°C/min) during recrystallization yields higher-purity crystals with narrower mp ranges .

Methodological Recommendations

  • Crystallography : Use SHELXL for single-crystal refinement; anisotropic displacement parameters (ADPs) resolve disorder in ethyl groups .
  • Synthetic scale-up : Replace DMF with acetonitrile to minimize byproducts in large-scale reactions (>10 mmol) .
  • Computational workflow :
  1. Geometry optimization (B3LYP/6-31G(d))  
  2. Frequency calculation (confirm no imaginary modes)  
  3. TD-DFT with CAM-B3LYP/def2-TZVP for excited states [[1, 5]].  

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[[(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)
Reactant of Route 2
Reactant of Route 2
[[(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)

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